molecular formula C19H12Br4O8 B1201063 Bis(3,5-dibromosalicyl)glutarate CAS No. 75848-75-8

Bis(3,5-dibromosalicyl)glutarate

Cat. No. B1201063
CAS RN: 75848-75-8
M. Wt: 687.9 g/mol
InChI Key: WGKPASURHIWGTN-UHFFFAOYSA-N
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Description

Bis(3,5-dibromosalicyl)glutarate is a potent hemoglobin acylating agent . It cross-links beta chains of hemoglobin and is an acylating and anti-sickling agent . It is active both in vitro and in vivo . The compound is synthetic .


Molecular Structure Analysis

The molecular formula of this compound is C18H8Br4O8 . Its molecular weight is 671.87 . The SMILES string representation of its structure is OC(=O)c1cc(Br)cc(Br)c1OC(=O)\\C=C\\C(=O)Oc2c(Br)cc(Br)cc2C(O)=O .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in water . It should be stored at -20°C under desiccating conditions . The product can be stored for up to 12 months .

Scientific Research Applications

  • Crosslinking of Hemoglobins : Bis(3,5-dibromosalicyl) glutarate has been used to crosslink various forms of hemoglobins, such as met-, oxy-, and deoxyhemoglobins. This crosslinking offers insights into the thermal stability and heterogeneity of the hemoglobins, which is significant for understanding their properties and potential applications (Huang & Olsen, 1994).

  • Modifying Hemoglobin to Reduce Sickle Cell Tendencies : The compound has been shown to be a potent acylating agent for intracellular hemoglobin, both A and S types. It cross-links beta chains of hemoglobin, leading to increased oxygen affinity and reduced gelation or sickling tendencies in sickle cell anemia (Walder, Zaugg, Walder, Steele, & Klotz, 1979).

  • Impact on Autoxidation of Hemoglobin : Studies have shown that the autoxidation of oxyhemoglobin crosslinked with bis(3,5-dibromosalicyl) fumarate is faster than that of unmodified hemoglobin. This finding has implications for the storage and use of crosslinked hemoglobin as a blood substitute (Yang & Olsen, 1989).

  • Mapping Cross-linking Sites in Hemoglobins : The use of bis(3,5-dibromosalicyl)glutarate has enabled the mapping of cross-linking sites in modified proteins, particularly in hemoglobins. This mapping is crucial for understanding the structural changes in proteins and their implications (Yang, Horejsh, Mahan, Zaluzec, Watson, & Gage, 1996).

  • Potential as a Blood Substitute : Research on hemoglobin crosslinked by bis(3,5-dibromosalicyl) fumarate suggests that these modified hemoglobins could be potential blood substitutes due to their enhanced thermal stability and other modified properties (Yang & Olsen, 1991).

  • Antitumor Properties : Bis(helenalinyl)glutarate, a derivative, has been identified as a potent inhibitor of human DNA topoisomerase II, showing promise as an antitumor agent (Chen et al., 1994).

Mechanism of Action

The mechanism of action of Bis(3,5-dibromosalicyl)glutarate involves its ability to acylate hemoglobin, specifically cross-linking the beta chains . This action is believed to increase the solubility of deoxyhemoglobin S , which can have implications in the treatment of conditions like sickle-cell anemia .

properties

IUPAC Name

3,5-dibromo-2-[5-(2,4-dibromo-6-carboxyphenoxy)-5-oxopentanoyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O8/c20-8-4-10(18(26)27)16(12(22)6-8)30-14(24)2-1-3-15(25)31-17-11(19(28)29)5-9(21)7-13(17)23/h4-7H,1-3H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKPASURHIWGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226747
Record name Bis(3,5-dibromosalicyl)glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75848-75-8
Record name Bis(3,5-dibromosalicyl)glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075848758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,5-dibromosalicyl)glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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